

Application Notes and Protocols for Effective Mammalian Cell Lysis Using MEGA-8

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the non-ionic detergent **MEGA-8** for the effective lysis of mammalian cells and the extraction of cellular proteins. **MEGA-8** is particularly well-suited for applications requiring the preservation of protein structure and function, such as the analysis of signaling pathways and enzymatic assays.

Principle of MEGA-8 Action

MEGA-8 (Octanoyl-N-methylglucamide) is a non-denaturing detergent that is effective in solubilizing membrane proteins by disrupting lipid-lipid and lipid-protein interactions.[1] Above its Critical Micelle Concentration (CMC), **MEGA-8** forms micelles that encapsulate membrane proteins, allowing for their extraction in a soluble form while aiming to maintain their native conformation and biological activity.[2][3] Its non-ionic nature makes it compatible with various downstream applications, including immunoprecipitation and enzyme assays.

Quantitative Data for MEGA-8

A summary of the key quantitative properties of **MEGA-8** is provided in the table below. The working concentration for effective cell lysis should be determined empirically for each cell type and application but should generally be above the CMC.



Property	Value	References
Molecular Weight	321.4 g/mol	
Critical Micelle Concentration (CMC)	58-79 mM	[1][4]
Aggregation Number	Not widely reported	
Appearance	White powder	
Solubility	Water soluble	[4]

Experimental Protocols

Protocol 1: General Mammalian Cell Lysis for Protein Extraction

This protocol provides a general procedure for the lysis of adherent or suspension mammalian cells using a **MEGA-8**-based lysis buffer. Optimization may be required depending on the cell line and the specific protein of interest.

Materials:

- Mammalian cells (adherent or in suspension)
- Phosphate-Buffered Saline (PBS), ice-cold
- MEGA-8 Lysis Buffer (see recipe below)
- · Protease and phosphatase inhibitor cocktails
- Cell scraper (for adherent cells)
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

MEGA-8 Lysis Buffer Recipe:



Component	Final Concentration	Purpose
Tris-HCl, pH 7.4	50 mM	Buffering agent
NaCl	150 mM	Maintains ionic strength
MEGA-8	60-100 mM (1.9-3.2% w/v)	Detergent for cell lysis
EDTA	1 mM	Chelates divalent cations
Protease Inhibitor Cocktail	As recommended by manufacturer	Prevents protein degradation
Phosphatase Inhibitor Cocktail	As recommended by manufacturer	Prevents dephosphorylation

Procedure for Adherent Cells:

- Culture cells to the desired confluency in a culture dish.
- Place the culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold MEGA-8 Lysis Buffer (with freshly added inhibitors) to the dish (e.g., 500 μL for a 10 cm dish).
- Incubate the dish on ice for 20-30 minutes with gentle rocking.
- Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-chilled tube.
- Determine the protein concentration using a suitable assay (e.g., BCA assay).
- The lysate is now ready for downstream applications or can be stored at -80°C.



Procedure for Suspension Cells:

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in an appropriate volume of ice-cold MEGA-8 Lysis Buffer (with freshly added inhibitors). A general starting point is 1 mL of buffer per 10^7 cells.
- Incubate the tube on ice for 20-30 minutes with gentle mixing.
- Proceed from step 7 of the adherent cell protocol.

Protocol 2: Solubilization of Membrane Proteins

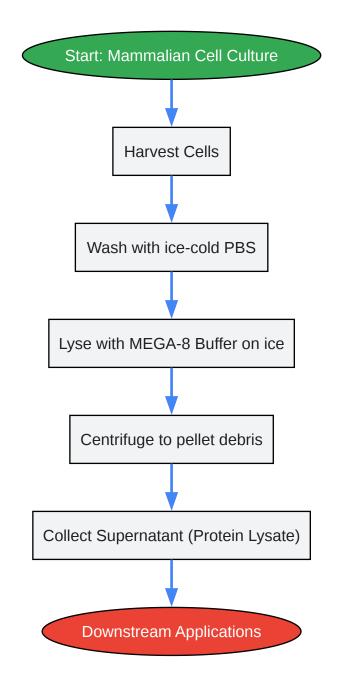
This protocol is specifically for the enrichment of membrane proteins.

Procedure:

- Follow the general cell lysis protocol (Protocol 1) to obtain a total cell lysate.
- To specifically enrich for membrane proteins, the initial lysate can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
- The resulting pellet, containing the membrane fraction, is then resuspended in MEGA-8
 Lysis Buffer and incubated on ice for 30-60 minutes with intermittent vortexing to solubilize
 the membrane proteins.
- Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet any insoluble material.
- The supernatant contains the solubilized membrane proteins.

Visualizations

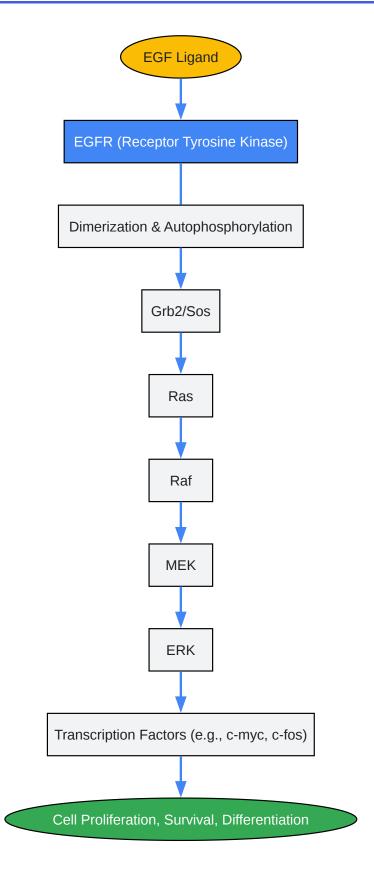




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Caption: General experimental workflow for mammalian cell lysis using MEGA-8.

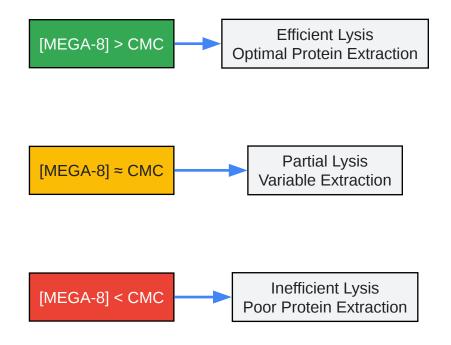




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Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.





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Caption: Logical relationship of **MEGA-8** concentration to cell lysis efficiency.

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